(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxypropyl chain and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves a multi-step process. One common route includes the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxypropyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed for reduction.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazoles.
Substitution: Amides, sulfonamides.
Scientific Research Applications
(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic reactions.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amine used as a strong base in organic synthesis.
Uniqueness
(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a methoxypropyl chain and a pyrazolylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-methoxy-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-11(2)9-15-10-12(8-14-15)7-13-5-4-6-16-3/h8,10-11,13H,4-7,9H2,1-3H3 |
InChI Key |
POUVBLQCAIQXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCCCOC |
Origin of Product |
United States |
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